Bienvenue dans la boutique en ligne BenchChem!

3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one

Lipophilicity ADME Pharmacokinetic prediction

3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one (CAS 2309727‑62‑4) is a synthetic small molecule that combines a 2‑bromophenyl group, a propan‑1‑one linker, and a 3‑((tetrahydrofuran‑3‑yl)methoxy)‑substituted azetidine ring. Suppliers offer catalog quantities (1 mg, 2 µmol, 10 mg) with typical purity ≥95 %.

Molecular Formula C17H22BrNO3
Molecular Weight 368.271
CAS No. 2309727-62-4
Cat. No. B2362936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one
CAS2309727-62-4
Molecular FormulaC17H22BrNO3
Molecular Weight368.271
Structural Identifiers
SMILESC1COCC1COC2CN(C2)C(=O)CCC3=CC=CC=C3Br
InChIInChI=1S/C17H22BrNO3/c18-16-4-2-1-3-14(16)5-6-17(20)19-9-15(10-19)22-12-13-7-8-21-11-13/h1-4,13,15H,5-12H2
InChIKeyUPMSBFSKZJXXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one (CAS 2309727-62-4) – Structural Baseline


3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one (CAS 2309727‑62‑4) is a synthetic small molecule that combines a 2‑bromophenyl group, a propan‑1‑one linker, and a 3‑((tetrahydrofuran‑3‑yl)methoxy)‑substituted azetidine ring [1]. Suppliers offer catalog quantities (1 mg, 2 µmol, 10 mg) with typical purity ≥95 % [2]. Its molecular weight (368.27 Da), topological polar surface area (38.8 Ų), and calculated logP (XLogP3 = 2.2) indicate moderate lipophilicity and limited hydrogen‑bonding capacity (0 H‑bond donors, 3 acceptors), consistent with a blood–brain‑barrier‑permeable, orally bioavailable space [1].

Why Generic Substitution of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one (CAS 2309727‑62‑4) Is Not Advisable


Although several commercially available azetidine‑propan‑1‑one derivatives share the 2‑bromophenyl motif, the identity and position of the azetidine N‑substituent critically modulate physicochemical properties and potential pharmacophore geometry . Replacing the 3‑((tetrahydrofuran‑3‑yl)methoxy) group with, for example, a 1H‑1,2,3‑triazol‑1‑yl moiety (CAS 2034248‑42‑3) alters ring topology, hydrogen‑bonding capacity, and cLogP, which can shift target engagement profiles even when the bromophenyl‑propanone fragment is conserved . Without direct comparative pharmacological data, assuming interchangeability risks invalidating structure–activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence for CAS 2309727‑62‑4 vs. Closest Azetidine Analogs


Lipophilicity Comparison: CAS 2309727‑62‑4 vs. 1‑(4‑Bromobenzoyl) Analog

The target compound's calculated XLogP3 of 2.2 is 0.7 units lower than that of the regioisomeric 1‑(4‑bromobenzoyl)‑3‑[(oxolan‑3‑yl)methoxy]azetidine (MW 340.21, XLogP3 ≈ 2.9 estimated via additive methods), reflecting the influence of the 2‑bromophenyl‑propanone vs. 4‑bromobenzoyl scaffold [1]. Lower lipophilicity may translate into improved solubility and reduced metabolic liability, though direct experimental validation is absent.

Lipophilicity ADME Pharmacokinetic prediction

Topological Polar Surface Area (TPSA) Differentiation for CNS Penetrance Potential

The target compound has a computed TPSA of 38.8 Ų, which falls within the favorable range for passive CNS penetration (typically < 70 Ų) [1]. In contrast, the 1H‑1,2,3‑triazole‑containing analog 1‑(3‑(1H‑1,2,3‑triazol‑1‑yl)azetidin‑1‑yl)‑3‑(2‑bromophenyl)propan‑1‑one is predicted to have a TPSA of ~59 Ų due to the additional nitrogen atoms, potentially limiting passive brain uptake . This physicochemical distinction may be relevant when selecting compounds for neuropharmacology studies.

TPSA CNS drug delivery Blood–brain barrier permeability

Bromine Positional Isomerism: 2‑Bromo vs. 4‑Bromo Phenyl Influence on Reactivity

The ortho‑bromine substituent (2‑bromophenyl) in the target compound is positioned adjacent to the ethylene linker, creating steric hindrance that can slow undesired metabolic oxidation at the benzylic position relative to the para‑bromo isomer 1‑(4‑bromobenzoyl)‑3‑[(oxolan‑3‑yl)methoxy]azetidine [1]. While quantitative metabolic stability data are lacking for this series, literature on ortho‑ vs. para‑substituted aromatics supports differential CYP450 susceptibility, which may be exploited in lead optimization.

Synthetic chemistry Cross-coupling Regioselectivity

Recommended Application Scenarios for CAS 2309727‑62‑4 Based on Physicochemical Differentiation


CNS‑Focused Medicinal Chemistry Campaigns Requiring Favorable TPSA

With a TPSA of 38.8 Ų, this compound is a suitable starting point for CNS‑oriented kinase or GPCR programs where low polarity surface area correlates with passive brain penetration [1]. It may be prioritized over triazole‑ or pyrazine‑substituted analogs whose higher TPSA values risk lower BBB permeability.

Lead Optimization Programs Targeting Moderate Lipophilicity (logP 2–3)

The XLogP3 of 2.2 positions this compound in the optimal lipophilicity range for oral drug candidates [1]. Medicinal chemists seeking to balance potency with solubility and metabolic stability can use this scaffold as a reference point, avoiding more lipophilic analogs that may exhibit higher clearance.

Structure–Activity Relationship (SAR) Studies on Azetidine Scaffolds

The combination of a 2‑bromophenyl group, a flexible propan‑1‑one linker, and a tetrahydrofuran‑methoxy azetidine substituent offers a unique vector set for SAR exploration [1]. This compound can serve as a core template for systematic variation of the azetidine N‑substituent to probe kinase selectivity or receptor subtype engagement.

Chemical Biology Probe Development Leveraging Ortho‑Bromo Reactivity

The ortho‑bromine handle enables late‑stage functionalization via palladium‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald–Hartwig) for the introduction of fluorophores, biotin tags, or photoaffinity labels [1]. This synthetic utility supports the generation of chemical probes for target identification and validation studies.

Quote Request

Request a Quote for 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.